9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a fluorenyl group substituted with a naphthyl and phenyl group, making it a significant molecule in organic electronics and photonics.
Preparation Methods
The synthesis of 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Core: The fluorenyl core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Substitution with Naphthyl and Phenyl Groups: The fluorenyl core is then subjected to a nucleophilic substitution reaction with naphthalen-2-yl and phenyl groups. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Final Amination:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced fluorenyl amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Organic Electronics: This compound is used as a dopant in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.
Photovoltaics: It is also employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors, where it can detect specific analytes through fluorescence quenching or enhancement.
Biomedical Research: In biomedical research, it is investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, where it enhances charge transport and light emission. The molecular pathways involved include the formation of excitons and their subsequent radiative decay, leading to light emission in OLEDs.
Comparison with Similar Compounds
When compared to similar compounds, 9,9-Dimethyl-N-(4-(naphthalen-2-yl)phenyl)-9H-fluoren-2-amine stands out due to its high thermal stability and efficient electron-transporting properties. Similar compounds include:
2,3,5,6-Tetra(9H-carbazol-9-yl)terephthalonitrile (4CzTPN): Known for its use in OLEDs as a thermally activated delayed fluorescence (TADF) material.
9,10-Diphenylanthracene: Used in organic electronics for its high fluorescence quantum yield and stability.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Employed in OLEDs for its hole-transporting properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
9,9-dimethyl-N-(4-naphthalen-2-ylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N/c1-31(2)29-10-6-5-9-27(29)28-18-17-26(20-30(28)31)32-25-15-13-22(14-16-25)24-12-11-21-7-3-4-8-23(21)19-24/h3-20,32H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWVPPNTTJUXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.